molecular formula C23H18ClFN4O2 B2889109 (E)-2-(2-chlorostyryl)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 941259-13-8

(E)-2-(2-chlorostyryl)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No. B2889109
CAS RN: 941259-13-8
M. Wt: 436.87
InChI Key: IFAPVTOSBFZWDT-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The analysis of chemical reactions involves studying the changes a substance undergoes when it reacts with another substance . Unfortunately, specific details about the chemical reactions involving this compound are not available in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Compounds with piperazine and fluorobenzoyl groups are synthesized through condensation reactions and characterized by spectroscopic methods, including LCMS, NMR, and IR, alongside X-ray diffraction studies. These methods confirm the molecular structure and purity of synthesized compounds, providing a foundation for understanding their potential applications in medicinal chemistry and materials science (Sanjeevarayappa et al., 2015).

Biological Evaluation

  • Several studies have evaluated the biological activities of synthesized compounds, including their antimicrobial, anthelmintic, and antifungal properties. For instance, compounds with piperazine and fluorobenzoyl groups have been shown to possess moderate antimicrobial and anthelmintic activities, suggesting potential applications in developing new therapeutic agents (Sanjeevarayappa et al., 2015).

Antimicrobial Activities

  • Novel derivatives, including those with triazole and oxadiazole groups, have been synthesized and shown to possess good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents. These findings underscore the importance of structural modifications in enhancing biological activity and expanding the scope of applications in drug development (Bektaş et al., 2007).

Molecular Docking Studies

  • Molecular docking studies have been conducted to understand the interaction between synthesized compounds and biological targets, such as enzymes involved in bacterial DNA replication. These studies help in the rational design of compounds with improved efficacy and specificity towards their biological targets, paving the way for the development of novel therapeutic agents with enhanced activity and reduced toxicity (Mermer et al., 2019).

properties

IUPAC Name

2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN4O2/c24-19-4-2-1-3-16(19)7-10-21-27-20(15-26)23(31-21)29-13-11-28(12-14-29)22(30)17-5-8-18(25)9-6-17/h1-10H,11-14H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAPVTOSBFZWDT-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CC=C3Cl)C#N)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CC=C3Cl)C#N)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(2-chlorostyryl)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

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